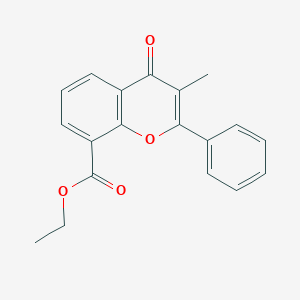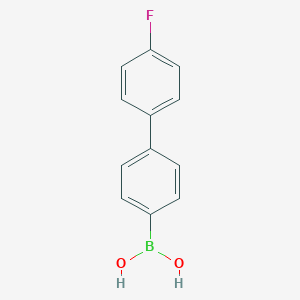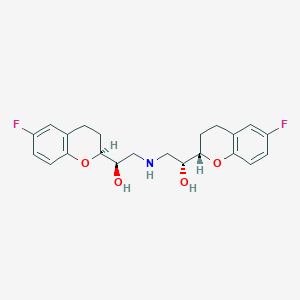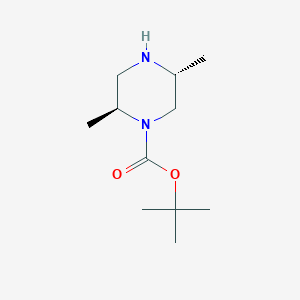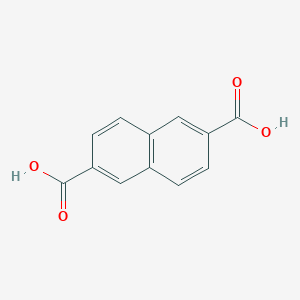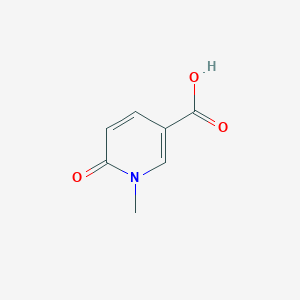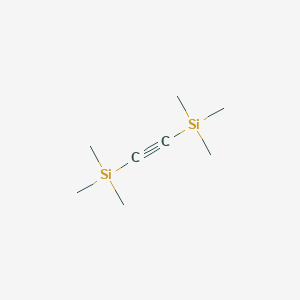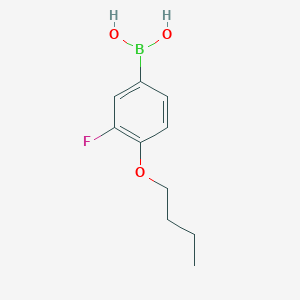
Ácido 4-butoxi-3-fluorofenilborónico
Descripción general
Descripción
4-Butoxy-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C10H14BFO3 and its molecular weight is 212.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butoxy-3-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-3-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos
“Ácido 4-butoxi-3-fluorofenilborónico” se puede utilizar en la síntesis de nuevos compuestos. Por ejemplo, se puede utilizar para producir nuevos fluorobifenilciclohexenos y difluoroterfenilos líquidos cristalinos . Estos compuestos tienen posibles aplicaciones en varios campos como la electrónica y la óptica.
Reacciones de Acoplamiento Cruzado
Este compuesto se puede utilizar como reactivo en reacciones de acoplamiento cruzado con tetrafluoroboratos de arendiazonio, sales de iodonium e yodanos . Las reacciones de acoplamiento cruzado son fundamentales en la síntesis de muchos compuestos orgánicos, incluidos los productos farmacéuticos y los polímeros.
Síntesis de Terfenilos Biológicamente Activos
“this compound” se puede utilizar para sintetizar nuevos terfenilos biológicamente activos . Los terfenilos son una clase de compuestos que han mostrado potencial en diversas aplicaciones biológicas, incluyendo como agentes anticancerígenos y antimicrobianos.
Síntesis de Potentes Agonistas del Receptor de Leucotrieno B4
Este compuesto también se puede utilizar en la síntesis de o-fenilfenoles, que son potentes agonistas del receptor de leucotrieno B4 . Los receptores de leucotrieno B4 juegan un papel crucial en las respuestas inflamatorias, y los agonistas de estos receptores podrían tener posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias.
Aplicaciones en la Ciencia de los Materiales
Dada su capacidad para formar nuevos compuestos líquidos cristalinos , “this compound” podría tener posibles aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevas pantallas de cristal líquido (LCD).
Investigación Farmacéutica
La capacidad de este compuesto para participar en la síntesis de compuestos biológicamente activos y potentes agonistas del receptor de leucotrieno B4 sugiere posibles aplicaciones en la investigación farmacéutica, particularmente en el descubrimiento y desarrollo de fármacos.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Butoxy-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by 4-Butoxy-3-fluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could impact its bioavailability.
Result of Action
The result of the action of 4-Butoxy-3-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Butoxy-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the efficacy and stability of the compound.
Propiedades
IUPAC Name |
(4-butoxy-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCUZXLXOUYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584279 | |
| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156487-13-7 | |
| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
